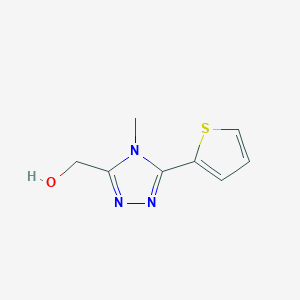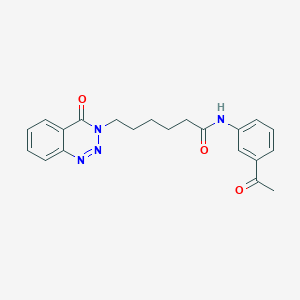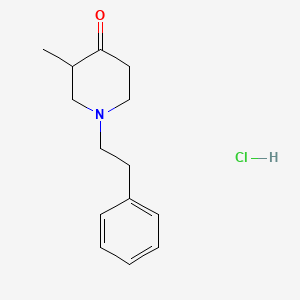
(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 . It is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is characterized by a 1,2,4-triazole ring substituted with a methyl group, a thiophen-2-yl group, and a methanol group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions .
Physical And Chemical Properties Analysis
“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available literature.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Derivatives of 1,2,4-triazole, including (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, have been synthesized for potential applications in pharmaceuticals. These compounds form the foundation for new drugs, offering competition to existing medications. The synthesis process involves reacting appropriate acids with bases in alcoholic or aqueous media, leading to the formation of novel compounds whose structures are confirmed using modern physical-chemical methods of analysis, including elemental analysis, NMR spectroscopy, and mass spectrometry Safonov, Panasenko, & Knysh, 2017.
Crystal Structure Analysis
The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, has been established through NMR, IR, MS spectra, and X-ray diffraction crystallography. Such studies are crucial for understanding the molecular conformation and interactions that contribute to the compound's stability and reactivity Dong & Huo, 2009.
Antimicrobial and Biological Activity
The antimicrobial properties of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been explored, demonstrating potential efficacy against various bacterial and fungal strains. This suggests the potential for these compounds, including those structurally related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, to serve as leads in the development of new antimicrobial agents Kaneria et al., 2016.
Inhibition Studies
Studies on the inhibition performance of certain derivatives in the context of corrosion and enzyme inhibition highlight the versatility of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol derivatives. These compounds exhibit promise in inhibiting corrosion in metals and interfering with specific biological pathways, underscoring their potential in both industrial and pharmaceutical applications Yadav et al., 2013; Bekircan, Ülker, & Menteşe, 2015.
Safety and Hazards
The safety data sheet for “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Triazoles
are a class of compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiophenes
, on the other hand, are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .
Propiedades
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-11-7(5-12)9-10-8(11)6-3-2-4-13-6/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWDDCCLIWJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)

![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)


![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632281.png)
![6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B2632282.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one](/img/structure/B2632287.png)
![{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2632291.png)
